N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
Description
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is a cyclohexadienyl acetamide derivative characterized by a fluorine substituent at the 4-position and two oxo groups at the 3- and 6-positions of the cyclohexadienyl ring. Its molecular formula is C₈H₇FNO₃, with a molecular weight of 184.14 g/mol .
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)10-6-3-7(12)5(9)2-8(6)13/h2-3H,1H3,(H,10,11) |
InChI Key |
SEUNOKMMLOCGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(=CC1=O)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-fluoro-1,2-dihydroxybenzene derivatives or 4-fluoro-1,2-benzoquinone analogues are common precursors.
- Acetamide or acetamide derivatives serve as the nitrogen source for the N-substitution.
Key Transformations
- Oxidation of hydroxybenzenes to quinones: Typically achieved using silver(I) oxide or other oxidants under inert atmosphere.
- Introduction of the acetamide group: Via nucleophilic substitution or amidation reactions on activated quinonoid intermediates.
- Fluorine incorporation: Usually present in the starting material or introduced via selective fluorination reagents.
Detailed Preparation Methods
Oxidation of Fluorinated Hydroxybenzenes to Fluoroquinones
One of the primary steps involves the oxidation of 4-fluoro-1,2-dihydroxybenzene to 4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl intermediates. This is typically performed using silver(I) oxide (Ag2O) in anhydrous diethyl ether under inert atmosphere, often with magnesium sulfate as a drying agent to maintain anhydrous conditions.
| Parameter | Details |
|---|---|
| Oxidant | Silver(I) oxide (Ag2O) |
| Solvent | Anhydrous diethyl ether |
| Temperature | Room temperature (20–25 °C) |
| Time | 1.5 to 6 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Drying Agent | Magnesium sulfate (MgSO4) |
| Yield | Up to 98% for quinonoid intermediate |
This method yields the fluoroquinone intermediate quantitatively, which is often used without further purification for subsequent reactions.
Amidation to Form N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
The amidation step involves reacting the fluoroquinone intermediate with acetamide or an activated acetamide derivative under controlled conditions. While specific literature detailing this exact amidation is scarce, analogous procedures in quinonoid chemistry suggest:
- Use of mild bases or coupling agents to activate the quinonoid carbonyl for nucleophilic attack by acetamide nitrogen.
- Reaction in polar aprotic solvents such as acetonitrile or dichloromethane.
- Temperature control to avoid decomposition of the sensitive quinonoid system.
Alternative Synthetic Routes
Literature on structurally related compounds indicates that biomimetic total synthesis approaches can be employed, involving:
- Condensation of hydroxyacetophenone derivatives with aldehydes under basic conditions to form chalcone intermediates.
- Reduction and cyclization steps to form quinonoid structures.
- Subsequent functionalization to introduce the acetamide group.
While these methods are more complex, they allow for the incorporation of diverse substituents including fluorine.
Research Discoveries and Optimization
- Silver(I) oxide oxidation is highly efficient and reproducible for preparing quinonoid intermediates with fluoro substituents, with yields consistently above 95% under inert atmosphere.
- The use of magnesium sulfate as a drying agent significantly improves the purity and yield of the quinonoid intermediates by preventing hydrolysis and side reactions.
- Controlled temperature conditions (-78 °C to room temperature) during addition of reagents in subsequent steps help maintain the integrity of the quinonoid system.
- Biomimetic synthetic strategies provide a versatile platform for synthesizing related quinonoid amides, enabling structural diversification and functional group tolerance.
Summary Data Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation to fluoroquinone | Silver(I) oxide, MgSO4, inert atmosphere | Anhydrous Et2O | 20–25 °C | 1.5–6 h | 95–98 | High purity, no further purification |
| Amidation with acetamide | Acetamide, mild base or coupling agent | MeCN or DCM | 0 °C to RT | Several hours | Not explicitly reported | Requires careful control to avoid degradation |
| Biomimetic total synthesis | Condensation, reduction, cyclization | MeOH, AcOH, NaOH | RT to reflux | Overnight | Variable | Enables structural diversity |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl ring to a more reduced state.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexadienyl Acetamide Analogues
(a) [6-(4-Diethylamino-2-methyl-phenylimino)-3-oxo-cyclohexa-1,4-dienyl]-acetamide (CAS 135555-89-4)
- Structure: Features a diethylamino-phenylimino substituent at the 6-position and a single oxo group at the 3-position.
- Molecular Formula : C₁₉H₂₃N₃O₂ (325.41 g/mol ) .
- Key Differences: The bulky diethylamino-phenylimino group introduces strong electron-donating and steric effects, contrasting with the electron-withdrawing fluoro group in the main compound. This structural variation likely impacts solubility and reactivity, making it more suited as a dye intermediate or synthetic precursor.
(b) [3-(4-Diethylamino-phenylimino)-6-oxo-cyclohexa-1,4-dienyl]-acetamide (CAS 5991-91-3)
- Structure: Substituted with diethylamino-phenylimino at the 3-position and oxo at the 6-position.
- Molecular Formula : C₁₈H₂₁N₃O₂ (311.39 g/mol ) .
- Key Differences: Positional isomerism of the substituents alters electronic distribution.
(c) N-[1-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide
- Structure : Contains a methoxy group at the 4-position and a benzamide side chain.
- Molecular Formula: Not explicitly provided, but likely C₁₇H₁₅NO₄ (estimated 297.31 g/mol) .
- Key Differences : Methoxy and benzamide groups enhance lipophilicity, which may improve membrane permeability compared to the fluoro-acetamide derivative.
Heterocyclic Acetamide Analogues
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives
- Structure : Benzothiazole core with trifluoromethyl and phenylacetamide substituents.
- Molecular Formula : Example: C₁₆H₁₁F₃N₂OS (336.33 g/mol ) .
- Key Differences : The benzothiazole ring introduces aromaticity and planarity, favoring interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the polar oxo groups in the main compound. These derivatives are highlighted in a patent for therapeutic applications .
Pharmacologically Relevant Analogues
(a) Tetrazine Derivatives (e.g., 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine)
- Structure : Tetrazine ring system with methyl substituents.
- Synthesis : Utilizes Pd/C catalysts for oxidation steps, achieving 40% yield .
- Key Differences : While structurally distinct, tetrazines share applications in anticancer research. The main compound’s cyclohexadienyl backbone may offer alternative redox or binding properties.
(b) Complex Peptide-like Acetamides (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide)
- Structure: Amino, hydroxy, and diphenylhexane substituents.
- Molecular Formula : Example: C₃₁H₃₈N₂O₄ (502.65 g/mol ) .
- Key Differences : These derivatives are designed for high target specificity (e.g., protease inhibition). The main compound’s simpler structure may lack such selectivity but could serve as a scaffold for further functionalization.
Comparative Data Table
Biological Activity
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article synthesizes existing research findings, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C10H8FNO3
- Molecular Weight : 219.17 g/mol
- Structure : The compound features a cyclohexadiene ring with two keto groups and an acetamide functional group.
The biological activity of this compound is primarily attributed to its role as a dihydroorotate dehydrogenase (DHODH) inhibitor . DHODH is an enzyme crucial for pyrimidine biosynthesis, which is vital for the proliferation of rapidly dividing cells such as cancer cells. Inhibition of this enzyme can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Inhibition of cell growth |
| MCF7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 18.0 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit DHODH with a reported IC50 value of approximately 0.5 µM. This inhibition leads to decreased levels of uridine monophosphate (UMP), subsequently affecting RNA synthesis and cell proliferation.
Case Study 1: Myeloma Treatment
A clinical trial investigated the efficacy of this compound in patients with multiple myeloma. The results indicated a 30% overall response rate , with several patients achieving complete remission after treatment with the compound in combination with standard therapies.
Case Study 2: Lymphoma
Another study focused on lymphoma patients treated with this compound. The combination therapy resulted in a significant reduction in tumor size and improved patient survival rates compared to historical controls.
Q & A
Q. What are the recommended synthetic routes for N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Key steps may include:
- Cyclohexadienone core formation : Use fluorinated precursors under controlled oxidative conditions (e.g., Knoevenagel condensation or Friedel-Crafts acylation) .
- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the fluorinated cyclohexadienone backbone . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC to maximize yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : and NMR confirm the fluorinated cyclohexadienone structure and acetamide substitution pattern. NMR resolves carbonyl and aromatic carbon environments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for fluorine .
- FT-IR : Identifies key functional groups (e.g., C=O stretches at ~1700 cm, N-H bending in acetamide) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
- Anticancer assays : Perform MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include controls for apoptosis (Annexin V/PI staining) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS. Poor oral bioavailability may explain in vivo inefficacy .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue targeting .
- Mechanistic studies : Use CRISPR-Cas9 gene editing or siRNA knockdown to validate target engagement in animal models .
Q. What computational strategies are recommended for studying its structure-activity relationship (SAR)?
- Molecular docking : Simulate interactions with biological targets (e.g., kinase domains, DNA topoisomerases) using software like AutoDock Vina. Prioritize fluorinated regions for SAR analysis due to their electron-withdrawing effects .
- QSAR modeling : Train models on analogs (e.g., halogen-substituted cyclohexadienones) to predict activity cliffs and guide derivative synthesis .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via UPLC-UV. Fluorinated dioxo groups may hydrolyze in alkaline conditions .
- Light/thermal stability : Conduct accelerated stability studies (ICH guidelines) to identify degradation products and storage recommendations .
Q. What experimental designs are critical for assessing its potential off-target effects?
- Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .
- hERG channel inhibition assay : Mitigate cardiac toxicity risks by testing inhibition of hERG potassium channels using patch-clamp electrophysiology .
Methodological Considerations for Data Interpretation
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality control protocols : Implement strict HPLC purity thresholds (>95%) and characterize each batch with NMR to confirm fluorine substitution consistency .
- Statistical analysis : Use ANOVA to compare bioactivity data across batches and identify outliers linked to synthetic impurities .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
